3-(3-Amino-2-oxopyridin-1(2h)-yl)-N,N-dimethylpropanamide
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Overview
Description
3-(3-Amino-2-oxopyridin-1(2H)-yl)-N,N-dimethylpropanamide is a chemical compound with a unique structure that includes a pyridine ring, an amino group, and a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-2-oxopyridin-1(2H)-yl)-N,N-dimethylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction.
Attachment of the Dimethylpropanamide Moiety: This step involves the reaction of the intermediate compound with dimethylpropanamide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-2-oxopyridin-1(2H)-yl)-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(3-Amino-2-oxopyridin-1(2H)-yl)-N,N-dimethylpropanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Amino-2-oxopyridin-1(2H)-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Amino-2-oxopyridin-1(2H)-yl)-N,N-dimethylacetamide
- 3-(3-Amino-2-oxopyridin-1(2H)-yl)-N,N-diethylpropanamide
Uniqueness
3-(3-Amino-2-oxopyridin-1(2H)-yl)-N,N-dimethylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-(3-amino-2-oxopyridin-1-yl)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C10H15N3O2/c1-12(2)9(14)5-7-13-6-3-4-8(11)10(13)15/h3-4,6H,5,7,11H2,1-2H3 |
InChI Key |
QFTIGYUIJNMRSP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCN1C=CC=C(C1=O)N |
Origin of Product |
United States |
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